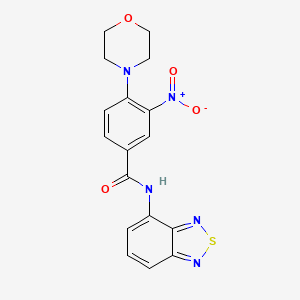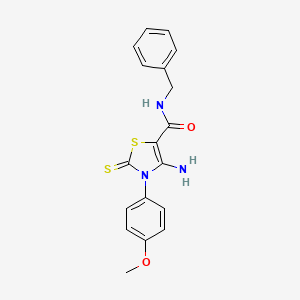![molecular formula C14H8F3N3O2S B11486052 7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, 6-methyl-2-[[2-(trifluoromethyl)phenyl]methylidene]-](/img/structure/B11486052.png)
7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, 6-methyl-2-[[2-(trifluoromethyl)phenyl]methylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, 6-methyl-2-[[2-(trifluoromethyl)phenyl]methylidene]- is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolo-triazines, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione derivatives typically involves multi-step procedures. One common method includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation . The intramolecular cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and regioselective cyclization suggests potential for scalable synthesis in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolo-triazine derivatives.
科学的研究の応用
作用機序
7H-チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン誘導体の正確な作用機序は、その特定の生物活性によって異なります。 抗菌活性の場合、これらの化合物は、細菌のDNAジャイレースまたはトポイソメラーゼIIを阻害し、DNA複製を阻害して細胞死をもたらすと考えられています . トリフルオロメチル基の存在は、標的酵素への結合親和性を高めます .
類似化合物:
- 7-オキソ-7H-チアゾロ[3,2-b][1,2,4]トリアジン-2-カルボン酸誘導体
- 3,6-ジアリール-7H-チアゾロ[3,2-b][1,2,4]トリアジン-7-オン誘導体
比較:
類似化合物との比較
- 7-Oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxylic acid derivatives
- 3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives
Comparison:
- Structural Differences: The presence of different substituents, such as the trifluoromethyl group in 7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, distinguishes it from other similar compounds .
- Biological Activity: The trifluoromethyl group enhances the biological activity, making it more potent against certain bacterial strains compared to other derivatives .
- Applications: While similar compounds may also exhibit antibacterial and antifungal activities, the unique substituents in 7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione provide it with distinct properties and potential applications .
特性
分子式 |
C14H8F3N3O2S |
|---|---|
分子量 |
339.29 g/mol |
IUPAC名 |
(2E)-6-methyl-2-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H8F3N3O2S/c1-7-11(21)18-13-20(19-7)12(22)10(23-13)6-8-4-2-3-5-9(8)14(15,16)17/h2-6H,1H3/b10-6+ |
InChIキー |
YLYAXKMSYYSCKI-UXBLZVDNSA-N |
異性体SMILES |
CC1=NN2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=NC1=O |
正規SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485973.png)


![4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B11485994.png)
![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11485998.png)
![1-Adamantylmethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B11486004.png)

![8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486013.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester](/img/structure/B11486018.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486024.png)
![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11486032.png)
![ethyl 3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11486034.png)
![N-(furan-2-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486036.png)

